NI-42

Catalog No.
S537137
CAS No.
M.F
C18H15N3O3S
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NI-42

Product Name

NI-42

IUPAC Name

4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)benzenesulfonamide

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C18H15N3O3S/c1-12-9-14-10-15(5-8-17(14)21(2)18(12)22)20-25(23,24)16-6-3-13(11-19)4-7-16/h3-10,20H,1-2H3

InChI Key

BMVCSXFOQPYKKC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)N(C1=O)C

solubility

Soluble in DMSO

Synonyms

NI-42; NI 42; NI42.

Canonical SMILES

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)N(C1=O)C

The exact mass of the compound 4-Cyano-N-(1,2-dihydro-1,3-dimethyl-2-oxo-6-quinolinyl)benzenesulfonamide is 353.0834 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NI-42 (CAS: 1884640-99-6) is a highly potent, orally bioavailable pan-inhibitor of the bromodomain and PHD finger-containing (BRPF) family of scaffolding proteins. Featuring an N-methylquinolin-2-one core, it delivers a primary IC50 of 7.9 nM against BRPF1, alongside measurable activity against BRPF2 and BRPF3 [1]. For procurement and assay design, its primary value lies in its structural orthogonality to standard benzimidazolone-based inhibitors, its excellent in vivo pharmacokinetic profile (49% oral bioavailability in murine models), and its strict selectivity against non-class IV bromodomains such as BRD4 [2]. These properties make NI-42 an essential tool compound for validating the role of MYST histone acetyltransferase complexes in oncology and chromatin remodeling workflows.

Substituting NI-42 with standard benzimidazolone-class BRPF inhibitors (such as GSK5959 or PFI-4) introduces significant risks in target validation workflows [1]. Because small-molecule epigenetic probes often carry chemotype-specific secondary pharmacology profiles, relying on a single chemical scaffold can yield false-positive phenotypic results driven by off-target binding. NI-42 provides a structurally orthogonal N-methylquinolin-2-one acyl-lysine mimic[1]. Utilizing NI-42 alongside a benzimidazolone probe ensures that observed cellular or in vivo effects—such as the inhibition of acute myeloid leukemia (AML) cell proliferation—are genuinely driven by BRPF inhibition rather than scaffold-specific artifacts. Furthermore, substituting with non-selective pan-bromodomain inhibitors risks confounding data with dominant BET family (BRD4) transcriptional suppression.

Structural Orthogonality for Target Validation

To robustly validate BRPF as a therapeutic target, researchers must distinguish on-target epigenetic modulation from off-target artifacts. NI-42 utilizes an N-methylquinolin-2-one scaffold, which is structurally orthogonal to the 1,3-dimethylbenzimidazolone core used in standard probes like GSK5959 and PFI-4 [1]. This structural divergence provides a distinct secondary pharmacology fingerprint while maintaining primary target affinity (BRPF1 IC50 = 7.9 nM)[1].

Evidence DimensionChemical Scaffold / Core Structure
Target Compound DataN-methylquinolin-2-one (NI-42)
Comparator Or Baseline1,3-dimethylbenzimidazolone (GSK5959, PFI-4)
Quantified DifferenceOrthogonal chemotype with distinct secondary pharmacology fingerprint
ConditionsEpigenetic probe library selection

Procuring orthogonal probes is essential for ruling out scaffold-specific off-target effects during preclinical target validation.

In Vivo Suitability and Oral Bioavailability

For translational research transitioning from cellular assays to animal models, pharmacokinetic viability is a primary selection criterion. NI-42 demonstrates an oral bioavailability (Fpo) of 49% in mouse models, with a systemic clearance rate of 4 mL/min/kg (IV) and a plasma half-life of 2.0 hours [1]. This allows for effective oral dosing (e.g., 3 mg/kg), whereas earlier generation or alternative probes often suffer from poor solubility or require intraperitoneal (IP) administration [2].

Evidence DimensionOral Bioavailability (Fpo)
Target Compound Data49% (NI-42)
Comparator Or BaselineAlternative probes requiring IP dosing (e.g., early piperidine analogs)
Quantified DifferenceEnables direct oral administration with 49% systemic absorption
ConditionsMouse pharmacokinetic models (3 mg/kg PO, 1 mg/kg IV)

High oral bioavailability reduces the complexity and stress of in vivo dosing protocols compared to IP-restricted compounds.

Selectivity Against Non-Class IV Bromodomains (BET Family)

A major procurement risk when selecting bromodomain inhibitors is unintended cross-reactivity with the BET family (e.g., BRD4), which dominates cellular phenotypes and obscures BRPF-specific data. NI-42 exhibits excellent selectivity over non-class IV BRD proteins, showing >32-fold selectivity against BRD4 [1]. This ensures that the compound's anti-proliferative effects in acute myeloid leukemia (AML) models are strictly mediated by BRPF/MYST complex disruption rather than BET suppression [1].

Evidence DimensionSelectivity vs. BRD4
Target Compound Data>32-fold selectivity window for BRPF over non-class IV BRDs
Comparator Or BaselineNon-selective pan-bromodomain inhibitors
Quantified DifferenceAbsence of BET-driven phenotypic interference
ConditionsBROMOscan and Differential Scanning Fluorimetry (DSF) assays

Ensures that resulting assay data is not confounded by the dominant transcriptional suppression typical of BRD4 off-target binding.

Pan-BRPF Profiling vs. Isoform-Specific Probes

While some probes like PFI-4 are highly selective for the BRPF1B isoform (failing to inhibit BRPF1A), NI-42 acts as a biased pan-BRPF inhibitor[1]. It exhibits high affinity for BRPF1 (Kd = 40 nM), while maintaining measurable activity against BRPF2 (Kd = 210 nM) and BRPF3 (Kd = 940 nM) [1]. This broad-spectrum class IV activity makes NI-42 the preferred choice when the exact BRPF isoform driving the disease phenotype is unknown or when simultaneous inhibition of the MYST HAT scaffolding complex is desired.

Evidence DimensionTarget Isoform Coverage
Target Compound DataPan-BRPF activity (BRPF1 Kd=40 nM, BRPF2 Kd=210 nM, BRPF3 Kd=940 nM)
Comparator Or BaselinePFI-4 (Strictly selective for BRPF1B, inactive against BRPF1A)
Quantified DifferenceBroader class IV bromodomain coverage
ConditionsIsothermal Titration Calorimetry (ITC) / AlphaScreen assays

Provides comprehensive BRPF family inhibition, preventing compensatory activity from uninhibited isoforms in phenotypic screens.

Orthogonal Target Validation in Epigenetic Screening

Using NI-42 in parallel with benzimidazolone probes (like GSK5959) to confirm that observed phenotypes in chromatin remodeling assays are genuinely BRPF-dependent, ruling out scaffold-specific secondary pharmacology [1].

In Vivo Oncology and Leukemia Models

Procuring NI-42 for murine models of acute myeloid leukemia (AML), where its 49% oral bioavailability allows for non-invasive, systemic dosing to evaluate the therapeutic potential of MYST complex disruption [1].

Broad-Spectrum MYST Complex Inhibition

Utilizing NI-42 in assays where pan-BRPF inhibition is required to overcome potential compensatory mechanisms between BRPF1, BRPF2, and BRPF3, which highly isoform-selective probes like PFI-4 cannot achieve [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

353.08341252 g/mol

Monoisotopic Mass

353.08341252 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
Design of a Biased Potent Small Molecule Inhibitor of the Bromodomain and PHD Finger-Containing (BRPF) Proteins Suitable for Cellular and in Vivo Studies

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